(S)-2-Methylbutanoyl chloride

Chiroptical identity Enantiomeric purity verification Quality control

(S)-2-Methylbutanoyl chloride (CAS 27763-54-8), also designated (S)-(+)-2-methylbutyryl chloride or (2S)-2-methylbutanoyl chloride, is an enantiomerically pure C5 branched acyl chloride bearing a single chiral center at the α-carbon of the butanoyl backbone. It is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides, exhibiting density 1.005 g/cm³, boiling point 116.4 °C at 760 mmHg, refractive index 1.415, and flash point 25.5 °C.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
Cat. No. B1638630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methylbutanoyl chloride
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)Cl
InChIInChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m0/s1
InChIKeyXRPVXVRWIDOORM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylbutanoyl Chloride CAS 27763-54-8: Procurement-Grade Chiral Acyl Chloride for Stereospecific Synthesis


(S)-2-Methylbutanoyl chloride (CAS 27763-54-8), also designated (S)-(+)-2-methylbutyryl chloride or (2S)-2-methylbutanoyl chloride, is an enantiomerically pure C5 branched acyl chloride bearing a single chiral center at the α-carbon of the butanoyl backbone [1]. It is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides, exhibiting density 1.005 g/cm³, boiling point 116.4 °C at 760 mmHg, refractive index 1.415, and flash point 25.5 °C . The (S)-stereochemistry, confirmed by specific optical rotation [α]22D +10.1 (c 0.54, CHCl₃), distinguishes it from the racemic mixture and the (R)-enantiomer, making it a critical chiral building block in pharmaceutical intermediate synthesis .

1 Chiral building block procurement
2 Enantiopure acyl chloride derivatization
3 Stereospecific coupling or esterification anhydrous conditions

(S)-2-Methylbutanoyl Chloride: Why Racemic or (R)-Enantiomer Cannot Substitute in Chiral-Dependent Syntheses


2-Methylbutanoyl chloride exists in three commercially available forms—racemic (CAS 57526-28-0), (S)-enantiomer (CAS 27763-54-8), and (R)-enantiomer (CAS 101400-29-7)—which are not interchangeable in stereospecific applications . The racemic mixture, sold by major suppliers at 97% chemical purity, exhibits zero net optical rotation ([α]D = 0°) and contains equal proportions of (S)- and (R)-enantiomers that cannot be distinguished by achiral analytical methods such as standard GC or refractive index alone . In pharmaceutical intermediate synthesis where the target molecule bears a defined (S)-2-methylbutyryl moiety—such as the lovastatin/simvastatin class of HMG-CoA reductase inhibitors—substitution with the racemate introduces the undesired (R)-diastereomer, generating pharmacopoeially non-compliant impurity profiles that require costly chromatographic separation or render the batch unusable . The following quantitative evidence establishes the verifiable dimensions on which procurement decisions must be based.

Required (S)-enantiomer CAS 27763-54-8
vs.
May Not Substitute Racemate or (R)-enantiomer
Racemate introduces (R)-diastereomer, altering impurity profiles and pharmacopoeial compliance
Achiral purity assays cannot verify enantiomeric identity upon receipt

(S)-2-Methylbutanoyl Chloride: Quantitative Differential Evidence vs. Racemate, (R)-Enantiomer, and Structural Analogs


Specific Optical Rotation: (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The (S)-2-methylbutanoyl chloride exhibits a specific optical rotation [α]22D of +10.1 (c 0.54, CHCl₃), providing a direct, quantitative chiroptical fingerprint . The racemic 2-methylbutanoyl chloride (CAS 57526-28-0), supplied by Sigma-Aldrich as catalog 476471 with 97% assay, shows [α]D = 0° by definition, as it contains equal quantities of both enantiomers . The (R)-enantiomer, based on the principle of equal and opposite rotation for enantiomeric pairs, is expected to display [α]D ≈ −10.1 under identical conditions (class-level inference) . This 10.1° specific rotation differential per unit concentration and path length is the most fundamental identity verification parameter and is entirely absent from achiral purity assays such as GC or titrimetric analysis.

Optical Rotation [α]D
Head-to-head
Target: [α]22D +10.1 (c 0.54, CHCl₃)
Δ[α]D = +10.1° (S vs. racemate); Δ[α]D ≈ 20.2° (S vs. R)
Supports enantiomeric identity verification upon receipt
Achiral purity assays cannot distinguish enantiomers; polarimetry is essential
Chiroptical identity Enantiomeric purity verification Quality control

Density Differentiation: (S)-Enantiomer vs. Racemate and Isovaleryl Chloride Isomer

The (S)-2-methylbutanoyl chloride has a reported density of 1.005 g/cm³ , which differs measurably from the racemic mixture sold by Sigma-Aldrich (density 0.972 g/mL at 25 °C) . This 0.033 g/cm³ differential (approximately 3.4% relative difference) exceeds typical density meter precision (±0.001 g/cm³) and provides a simple, non-chiroptical method to distinguish the enantiopure material from the racemate. The isomeric isovaleryl chloride (3-methylbutanoyl chloride, CAS 108-12-3), which shares the identical molecular formula C₅H₉ClO but differs in methyl branching position, exhibits an intermediate density of 0.989 g/mL at 25 °C . Isobutyryl chloride (2-methylpropanoyl chloride, CAS 79-30-1), a shorter-chain C4 analog, has a still higher density of 1.017 g/mL .

Density g/cm³ at 25°C
Cross-study comparable
Target: 1.005 g/cm³
Δdensity (S vs. racemate) = +0.033 g/cm³ (+3.4%)
Supports rapid, non-chiroptical identity check upon receipt
Measured density near 0.972 g/mL may indicate racemic material or isomer contamination
Physical property specification Identity testing Isomer discrimination

Pharmacopoeial Requirement: (S)-Enantiomer Is Mandatory for Lovastatin EP Impurity E Synthesis

(S)-2-Methylbutanoyl chloride is explicitly documented as the required synthetic intermediate for the preparation of 4a,5-Dihydro Lovastatin (Lovastatin EP Impurity E; Lovastatin USP Related Compound A, CAS 77517-29-4) . The lovastatin/simvastatin drug substance pharmacopoeial monographs (USP, EP) mandate that the 2-methylbutyrate ester side chain at the C-8 position of the hexahydronaphthalene core bears the (S)-configuration, matching the natural biosynthetic product of the LovF polyketide synthase in Aspergillus terreus [1]. Use of racemic 2-methylbutanoyl chloride or (R)-2-methylbutanoyl chloride (CAS 101400-29-7) would produce a diastereomeric mixture containing the (R)-2-methylbutyrate ester, which constitutes a distinct impurity that is not listed in the pharmacopoeial reference standards and would fail the Related Substances test with an Impurity E threshold of NMT 0.5% per the British Pharmacopoeia 2025 monograph [2].

Pharmacopoeial Requirement
Class-level inference
(S)-enantiomer required for Lovastatin EP Impurity E synthesis
Racemate introduces ~50% wrong diastereomer, exceeding Impurity E limit NMT 0.5%
Regulatory identity context for reference standard manufacturing
Data to verify against current pharmacopoeial monograph requirements
Pharmaceutical reference standards Lovastatin impurity profiling Pharmacopoeial compliance

Natural Product Stereochemical Assignment: (S)-Enantiomer Alone Provides Correct Mammea Coumarin Configuration

In the landmark stereochemical study of Mammea coumarins published in Journal of the Chemical Society, Perkin Transactions 1, acylation of phloroglucinol with (S)-2-methylbutyryl chloride followed by Pechmann condensation with ethyl 3-oxohexanoate, or direct acylation of 5,7-dihydroxy-4-propylcoumarin, yielded an 8-(S)-acylcoumarin that was subsequently C-alkylated to afford natural (–)-mammea B/BB [1]. Critically, the use of the (S)-enantiomer of 2-methylbutyryl chloride was essential: it established that the configuration of the 2-methylbutyryl moiety in the natural coumarins is (S). Had the (R)-enantiomer or racemate been employed, the resulting product would have been the unnatural (+)-enantiomer or a diastereomeric mixture, respectively, failing to match the natural product's chiroptical and biological properties [1]. The synthesis of surangin B using the same (S)-acyl chloride produced a defined mixture of (1′S,2″S)- and (1′R,2″S)-stereoisomers, demonstrating that the (S)-2-methylbutyryl moiety serves as a stereochemical anchor point for downstream diastereoselectivity [1].

Stereochemical Assignment
Head-to-head
(S)-enantiomer yields natural (–)-mammea B/BB configuration
(R)-enantiomer or racemate fails to match natural product chiroptical properties
Enantiomer-attribution review for natural product total synthesis
Reported context from Perkin Trans. 1 study; configuration confirmed by X-ray
Natural product total synthesis Stereochemical elucidation Mammea coumarins

Synthesis Yield and Spectroscopic Characterization: Validated 93% Yield from Enantiopure Precursor

A fully characterized synthetic protocol for (S)-2-methylbutanoyl chloride reports a 93% distilled yield (10.89 g, 90.72 mmol) from (S)-2-methylbutanoic acid (10 g, 97.91 mmol) using thionyl chloride (1.5 equiv) at 80–90 °C for 2 hours . This yield is comparable to or exceeds typical acyl chloride preparations from carboxylic acids using SOCl₂ (commonly 80–90% for small-scale preparations) due to the lower steric hindrance of the α-methyl substituent relative to α,α-disubstituted analogs . The product was comprehensively characterized by [α]D, 1H NMR (500 MHz), 13C NMR (125 MHz), and HRMS (ESI), providing a complete spectroscopic fingerprint: 1H NMR δ 0.95 (3H, t, J = 7.5 Hz, CH₃CH₂), 1.26 (3H, d, J = 7.5 Hz, CH₃CH), 1.59 (1H, m), 1.80 (1H, m), 2.80 (1H, q, J = 7.0 Hz, CHCOCl); 13C NMR δ 11.3 (CH₃CH₂), 16.7 (CH₃CH), 26.7 (CH₂), 53.1 (CHCO), 177.8 (C=O); HRMS [M−H]⁻ calcd 119.0264, found 119.0263 . The precursor (S)-2-methylbutanoic acid (CAS 1730-91-2) is commercially available at ≥98% purity with optical rotation [α]20/D +19° (neat) and enantiomeric excess ≥98% by GLC , ensuring that the derived acyl chloride retains high enantiopurity when prepared under non-racemizing conditions.

Synthesis Yield
Cross-study comparable
93% isolated yield from (S)-precursor
HRMS mass accuracy Δ = 0.0001 Da (0.8 ppm error)
Supports method-transfer context for synthetic validation
Reported protocol with complete characterization; identity verification benchmarks available
Synthetic method validation Process chemistry Analytical characterization

Commercial Purity Specification: (S)-Enantiomer at 99% vs. Racemate at 97%

Commercial suppliers list (S)-2-methylbutanoyl chloride (CAS 27763-54-8) at a minimum purity of 99% , while the racemic 2-methylbutyryl chloride (CAS 57526-28-0) is standardly supplied at 97% assay by major catalog vendors including Sigma-Aldrich (Product 476471) . This 2-percentage-point differential in chemical purity is consequential for applications where trace impurities can compromise subsequent reaction yields or generate unwanted byproducts. A higher-purity specification also correlates with reduced residual (S)-2-methylbutanoic acid (the hydrolysis product) and lower volatile sulfur-containing impurities from thionyl chloride-based synthesis . However, it must be emphasized that 99% chemical purity (by GC or titration) does not equal 99% enantiomeric purity; the enantiomeric excess must be verified independently by chiral HPLC or polarimetry .

Commercial Purity
Cross-study comparable
(S)-enantiomer: 99% minimum purity
Δpurity (S-enantiomer 99% vs. Sigma racemate 97%) = +2 pp
Specification review for procurement context
Chemical purity alone is insufficient without accompanying enantiomeric purity data
Chemical procurement specification Purity comparison Vendor qualification

(S)-2-Methylbutanoyl Chloride: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Pharmaceutical Reference Standard Synthesis: Lovastatin EP Impurity E and USP Related Compound A

Procurement of (S)-2-methylbutanoyl chloride (CAS 27763-54-8, ≥99% purity) is mandatory for the synthesis of 4a,5-Dihydro Lovastatin (Lovastatin EP Impurity E, CAS 77517-29-4), which bears a (2S)-2-methylbutanoate ester at the C-1 position of the octahydronaphthalene core . The (S)-enantiomer of the acyl chloride is the only form that yields the pharmacopoeially correct stereoisomer, as confirmed by the BP 2025 monograph specifying Impurity E at NMT 0.5% . Use of racemic 2-methylbutyryl chloride would introduce the (2R)-diastereomer as an uncontrolled impurity, invalidating the reference standard for ANDA/NDA regulatory submissions. QC laboratories should verify enantiomeric identity upon receipt by polarimetry (target: [α]22D +10.1 ± 1°, c 0.54, CHCl₃) in addition to standard GC purity assay .

Natural Product Total Synthesis: Stereoselective Construction of (S)-2-Methylbutyryl-Containing Coumarins and Polyketides

For academic and industrial natural product synthesis groups, (S)-2-methylbutanoyl chloride serves as the definitive source of the (S)-2-methylbutyryl acyl fragment found in Mammea coumarins, lovastatin, and related polyketide natural products . The 1987 Begley et al. study demonstrated that exclusive use of this enantiomer is required to reproduce the natural (–)-mammea B/BB configuration; the (R)-enantiomer gives the unnatural (+)-product . The validated 93% yield protocol using (S)-2-methylbutanoic acid and SOCl₂ provides a reproducible synthetic entry point, and the published HRMS data (found 119.0263 vs. calcd 119.0264; Δ = 0.8 ppm) enables unambiguous identity confirmation of the synthesized acyl chloride before committing it to multi-step sequences .

Chiral Building Block Procurement for Medicinal Chemistry: Enantiopure (S)-2-Methylbutyryl Derivatization

Medicinal chemistry programs requiring enantiopure (S)-2-methylbutanoyl derivatives—such as chiral amides, esters, or hydrazides for structure-activity relationship (SAR) studies—must specify (S)-2-methylbutanoyl chloride rather than the less expensive racemic mixture . The density differential (1.005 vs. 0.972 g/mL for racemate) provides a rapid incoming QC check . The compound's density also differentiates it from the isomeric isovaleryl chloride (0.989 g/mL) and the shorter-chain isobutyryl chloride (1.017 g/mL), preventing inadvertent isomer mix-up at the receiving dock . For scale-up, the compound is commercially available in kilogram quantities (1 KG, 5 KG, 25 KG) at 99% purity from established suppliers .

Analytical Method Development: Chiral Purity Reference for Enantiomeric Excess Determination

(S)-2-Methylbutanoyl chloride serves as an enantiopure reference compound for developing and validating chiral HPLC or GC methods to determine enantiomeric excess of 2-methylbutanoic acid derivatives . The known specific rotation [α]22D +10.1 (c 0.54, CHCl₃) provides a primary standard for polarimetric calibration, and the comparable rotation of its precursor (S)-2-methylbutanoic acid ([α]20/D +19°, neat) enables cross-validation across the synthetic sequence . The comprehensive NMR dataset (1H at 500 MHz, 13C at 125 MHz) published in the peer-reviewed literature establishes definitive spectroscopic benchmarks against which synthesized batches can be compared to detect racemization or degradation .

Application
Selection Property
Validation Focus
Lovastatin impurity reference standard synthesis
Enantiomeric identity; (S)-stereochemistry requirement
Pharmacopoeial stereoisomer compliance; impurity profile review
Natural product total synthesis (Mammea coumarins)
Stereochemical-control context; enantiomer-attribution review
Chiroptical property matching; reported synthetic protocol reproducibility
Medicinal chemistry chiral derivatization
Enantiopure building block; density-based identity check
Incoming QC verification; isomer discrimination review
Chiral HPLC/GC method development
Enantiopure reference standard; reported specific rotation
Polarimetric calibration; spectroscopic benchmark comparison

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